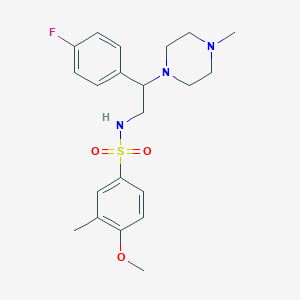

![molecular formula C20H17ClN2O3S B2743776 2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide CAS No. 337922-44-8](/img/structure/B2743776.png)

2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide is a unique chemical compound. It has an empirical formula of C14H12ClNO4S and a molecular weight of 325.77 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

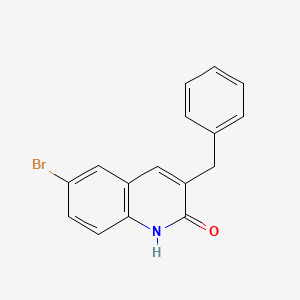

Molecular Structure Analysis

The SMILES string of this compound is OC(=O)CN(c1ccc(Cl)cc1)S(=O)(=O)c2ccccc2 . This string represents the structure of the molecule, indicating the presence of a chloro(phenylsulfonyl)anilino group and a phenylacetamide group.Scientific Research Applications

Therapeutic Efficacy in Treating Japanese Encephalitis

2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a derivative of the subject compound, demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a notable decrease in viral load and increased survival in mice infected with Japanese Encephalitis Virus (Ghosh et al., 2008).

Synthesis and Antimicrobial Activity

New compounds comprising the subject molecule and incorporating β-lactam drugs, cyclic imide, and sulfonamido group were synthesized. These compounds exhibited high biological activity against bacterial and fungal infections (Fadel & Al-Azzawi, 2021).

Role in Synthesis of Thiazolo[3,2-a]pyrimidinones

2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, related to the subject compound, are used as building blocks for synthesizing thiazolo[3,2-a]pyrimidinones. This synthesis process results in acceptable yields and has been supported by analytical and spectral studies (Janardhan et al., 2014).

Development of Sulfonated Oxindoles

A study reported the efficient synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines, including the subject compound. This one-pot reaction highlights its role in developing sulfonated oxindoles (Liu, Zheng, & Wu, 2017).

Synthetic Route Modifications

Modifications in the synthetic route of aryl 2-hydroxyimino-N-arylacetamides, using substituted anilines like the subject compound, have been reported. This modification helps in circumventing the availability issues of certain controlled substances (Krapcho & Cadarmro, 2004).

Safety and Hazards

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-4-chloroanilino]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3S/c21-16-11-13-18(14-12-16)23(27(25,26)19-9-5-2-6-10-19)15-20(24)22-17-7-3-1-4-8-17/h1-14H,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSILWXGAPYOCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclobutyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743699.png)

![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)

![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)

![1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2743705.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)

![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)

![6-[2-(2-Ethylanilino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2743716.png)